molecular formula C15H19N3O2 B2971008 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile CAS No. 1421524-24-4

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2971008
CAS No.: 1421524-24-4
M. Wt: 273.336
InChI Key: WUZYSIYPVGTBQK-UHFFFAOYSA-N
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Description

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a piperidine ring substituted with a butyryl group and an oxy linkage to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common method involves the reaction of nicotinonitrile with a piperidine derivative under specific conditions. For instance, the piperidine derivative can be prepared by reacting piperidine with butyryl chloride in the presence of a base such as triethylamine. The resulting butyrylpiperidine is then reacted with nicotinonitrile in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted nicotinonitrile derivatives .

Scientific Research Applications

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cellular responses. Molecular docking studies have shown that the compound can bind to targets such as kinases and receptors, suggesting its potential as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((1-Butyrylpiperidin-4-yl)oxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyrylpiperidine moiety enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-(1-butanoylpiperidin-4-yl)oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-2-3-15(19)18-8-6-13(7-9-18)20-14-5-4-12(10-16)11-17-14/h4-5,11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYSIYPVGTBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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